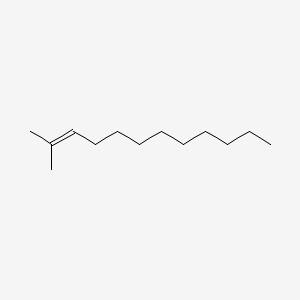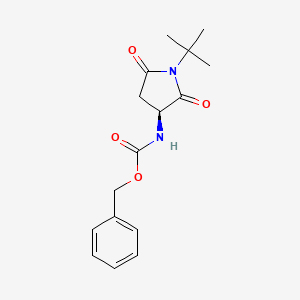
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C10H8O5. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 8, and a methyl group at position 2 on the benzopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic precursors with methyl ketones under acidic or basic conditions. One common method involves the use of phenol, ethyl acetoacetate, and freshly distilled nitrobenzene, which are heated together with anhydrous aluminum chloride as a catalyst . The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and distillation techniques are employed to isolate and purify the compound from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and ability to reduce oxidative DNA damage.
Medicine: Investigated for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with cellular targets and pathways. It has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and promoting programmed cell death . The compound’s hydroxyl groups play a crucial role in its antioxidant activity, scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-1-benzopyran-4-one: Lacks the hydroxyl groups present in 5,7,8-Trihydroxy-2-methyl-4H-1-benzopyran-4-one.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains methoxy groups instead of hydroxyl groups.
7-Methyl-2H-1-benzopyran-2-one: Has a different substitution pattern on the benzopyran ring.
Uniqueness
The presence of three hydroxyl groups at specific positions on the benzopyran ring makes this compound unique. These hydroxyl groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
56100-43-7 |
|---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
5,7,8-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-2-5(11)8-6(12)3-7(13)9(14)10(8)15-4/h2-3,12-14H,1H3 |
InChI-Schlüssel |
MBNBHJBTPBFJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
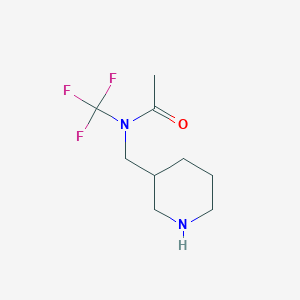
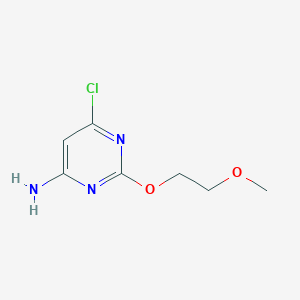
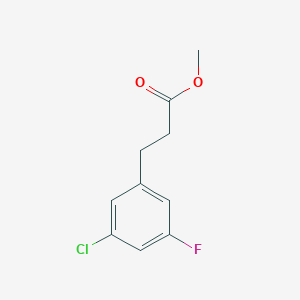
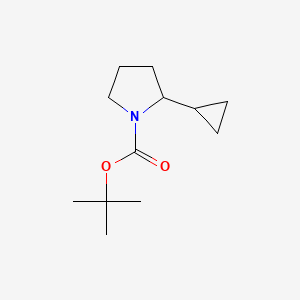
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
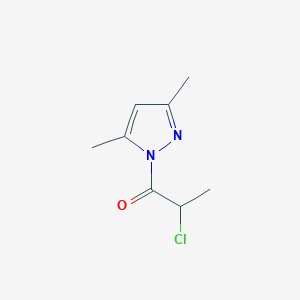
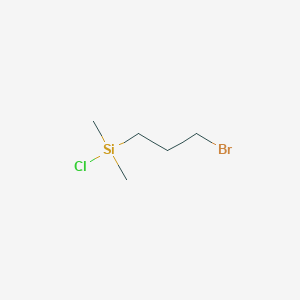
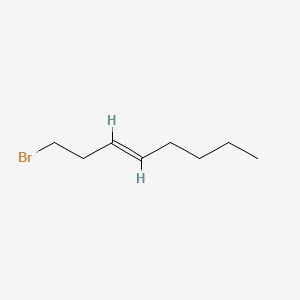
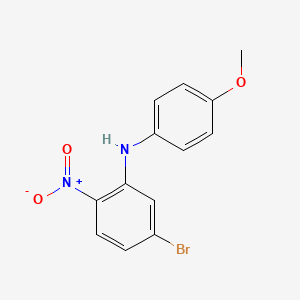
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
